![molecular formula C14H9NO2S B6390701 3-[Benzo(b)thiophen-2-yl]picolinic acid CAS No. 1261979-10-5](/img/structure/B6390701.png)
3-[Benzo(b)thiophen-2-yl]picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Benzo(b)thiophen-2-yl]picolinic acid is an organic compound that features a benzo[b]thiophene moiety attached to a picolinic acid framework. This compound is of interest due to its unique structural properties, which combine the aromaticity and heterocyclic nature of benzo[b]thiophene with the chelating ability of picolinic acid. These properties make it a valuable candidate for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzo(b)thiophen-2-yl]picolinic acid typically involves the formation of the benzo[b]thiophene ring followed by its attachment to the picolinic acid moiety. One common method involves the use of aryne chemistry, where an aryne intermediate reacts with alkynyl sulfides to form the benzo[b]thiophene ring . This intermediate can then be coupled with picolinic acid derivatives through various coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-[Benzo(b)thiophen-2-yl]picolinic acid can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic rings or alcohols from carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-[Benzo(b)thiophen-2-yl]picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 3-[Benzo(b)thiophen-2-yl]picolinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can chelate metal ions, influencing various enzymatic activities and cellular processes. Its aromatic and heterocyclic structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their functions .
相似化合物的比较
Similar Compounds
Benzo[b]thiophene derivatives: Compounds like 2-(thiophen-2-yl)benzo[b]thiophene and 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene.
Picolinic acid derivatives: Compounds such as 6-amino-3-(benzo[b]thiophen-2-yl)picolinic acid.
Uniqueness
3-[Benzo(b)thiophen-2-yl]picolinic acid is unique due to its combination of the benzo[b]thiophene and picolinic acid moieties, which confer both aromatic and chelating properties. This dual functionality makes it particularly versatile for applications in coordination chemistry, catalysis, and bioactivity studies.
属性
IUPAC Name |
3-(1-benzothiophen-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)13-10(5-3-7-15-13)12-8-9-4-1-2-6-11(9)18-12/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYVXECNYLKYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(N=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
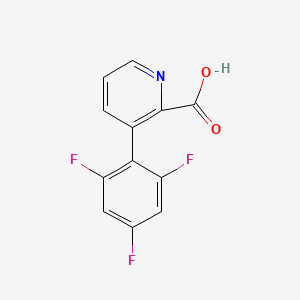
![6-[Benzo(b)thiophen-2-yl]nicotinic acid](/img/structure/B6390641.png)
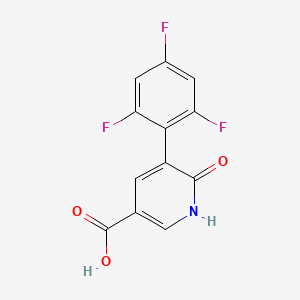
![3-[Benzo(b)thiophen-2-yl]isonicotinic acid](/img/structure/B6390652.png)
![5-[Benzo(b)thiophen-2-yl]picolinic acid](/img/structure/B6390660.png)
![4-[Benzo(b)thiophen-2-yl]picolinic acid](/img/structure/B6390668.png)
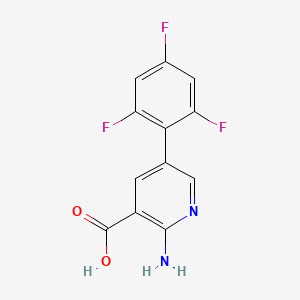
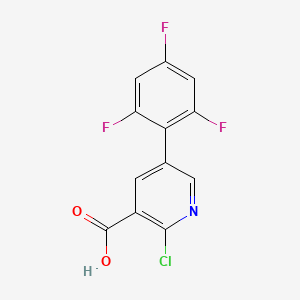
![2-Amino-5-[benzo(B)thiophen-2-YL]nicotinic acid](/img/structure/B6390684.png)
![6-[Benzo(b)thiophen-2-yl]picolinic acid](/img/structure/B6390691.png)
![5-[Benzo(B)thiophen-2-YL]-2-methoxynicotinic acid](/img/structure/B6390702.png)
![5-[Benzo(b)thiophen-2-yl]-2-hydroxyisonicotinic acid](/img/structure/B6390715.png)
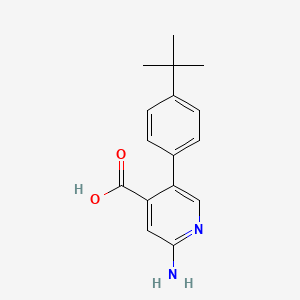
![5-[Benzo(B)thiophen-2-YL]-2-hydroxynicotinic acid](/img/structure/B6390728.png)
